2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by a cyclohexane carboxylic acid core with various functional groups. Its structure suggests potential biological activity, making it a candidate for scientific research and medicinal applications. The compound's molecular formula is , and it has a molecular weight of 338.4 g/mol.
This compound falls under the category of carbamoyl derivatives, specifically those containing thiophene rings. It can be classified as an organic acid due to the presence of the carboxylic acid functional group. The presence of both thiophene and cyclohexane moieties contributes to its unique chemical properties and potential reactivity.
The synthesis of 2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
For industrial production, optimizing these synthetic routes is crucial to maximize yield while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance efficiency.
The molecular structure of 2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
| InChI | InChI=1S/C16H22N2O4S/c1-3-9... |
| InChI Key | GJAIXTCRPDWCKV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)C |
The structural complexity allows for diverse chemical interactions, which can be exploited in various applications.
2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The outcomes depend on specific conditions and reagents used, leading to products like ketones, aldehydes, alcohols, or amines.
The mechanism by which 2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid exerts its effects is likely related to its interactions with biological targets such as enzymes or receptors. Experimental studies would be necessary to elucidate specific pathways and molecular targets involved in its action.
The compound's physical properties include:
Chemical properties may include:
Relevant data on reactivity would need to be experimentally determined.
The potential applications for 2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid include:
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: